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Compound of Interest

Compound Name: [Cu(NH3)4(OH2)](2+)

Cat. No.: B1238902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of

tetraamminecopper(II) sulfate monohydrate, [Cu(NH₃)₄]SO₄·H₂O. Esteemed for its vibrant blue

crystals, this coordination complex serves as a fundamental model in inorganic chemistry and

materials science. This document summarizes its key crystallographic data, details the

experimental protocols for its synthesis and structural determination, and visualizes the intricate

relationships within its crystalline lattice.

Crystallographic Data Summary
The crystal structure of tetraamminecopper(II) sulfate monohydrate has been meticulously

determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic

system, belonging to the space group Pnma.[1] This arrangement dictates a specific symmetry

in the packing of the constituent ions within the unit cell. The crystallographic data, refined from

multiple studies, are presented in Table 1 for clarity and comparative analysis.

Table 1: Crystallographic Data for Tetraamminecopper(II) Sulfate Monohydrate
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Parameter Value

Chemical Formula [Cu(NH₃)₄(H₂O)]SO₄

Molar Mass 245.79 g/mol [2]

Crystal System Orthorhombic

Space Group Pnma (No. 62)[1]

Lattice Parameters

a 10.651 Å[1]

b 11.986 Å[1]

c 7.069 Å[1]

Unit Cell Volume 902.1 Å³

Z (Formula units per unit cell) 4

Calculated Density 1.81 g/cm³[2]

Coordination Geometry Square Pyramidal[1][2]

Selected Bond Distances

Cu-N ~2.10 Å[2]

Cu-O(H₂O) ~2.33 Å[2]

Note: The formula is more accurately represented as [Cu(NH₃)₄(H₂O)]SO₄, reflecting the

coordination of the water molecule to the copper center.[1][2]

Experimental Protocols
Synthesis of Tetraamminecopper(II) Sulfate
Monohydrate
The synthesis of high-purity crystals of tetraamminecopper(II) sulfate monohydrate is a well-

established procedure in inorganic chemistry. The following protocol is a standard method for

its preparation:
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Dissolution of Copper(II) Sulfate: A saturated aqueous solution of copper(II) sulfate

pentahydrate (CuSO₄·5H₂O) is prepared by dissolving the salt in distilled water. Gentle

heating can be applied to facilitate dissolution.

Formation of the Complex: To the saturated copper(II) sulfate solution, a concentrated

aqueous solution of ammonia (NH₃) is added dropwise with constant stirring. Initially, a pale

blue precipitate of copper(II) hydroxide is formed.

Redissolution and Complexation: Upon further addition of concentrated ammonia, the

copper(II) hydroxide precipitate dissolves, resulting in the formation of a deep blue solution

containing the tetraamminecopper(II) complex cation, [Cu(NH₃)₄]²⁺.

Crystallization: The product is precipitated from the deep blue solution by the addition of a

water-miscible organic solvent, such as ethanol or isopropanol. This decreases the solubility

of the ionic complex, leading to the formation of crystalline tetraamminecopper(II) sulfate

monohydrate.

Isolation and Drying: The resulting deep blue crystals are collected by vacuum filtration. The

crystals are then washed with a small amount of cold ethanol to remove any soluble

impurities and subsequently dried.

Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of tetraamminecopper(II) sulfate monohydrate is

achieved through single-crystal X-ray diffraction. A typical experimental workflow is as follows:

Crystal Selection and Mounting: A suitable single crystal of the compound, with well-defined

faces and free of visible defects, is selected under a microscope. The crystal is then

mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled to a specific temperature (often 100 K or room temperature) to reduce

thermal vibrations of the atoms. Monochromatic X-ray radiation, typically from a molybdenum

(Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal. As

the crystal is rotated, a series of diffraction patterns are collected by a detector.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The collected diffraction data are processed to determine the unit cell

dimensions and the symmetry of the crystal, leading to the assignment of the space group.

The intensities of the diffracted X-ray beams are integrated and corrected for various

experimental factors.

Structure Solution and Refinement: The processed data are used to solve the crystal

structure, which involves determining the initial positions of the atoms in the unit cell. This is

typically achieved using direct methods or Patterson methods. The initial structural model is

then refined using a least-squares method, which adjusts the atomic positions and thermal

parameters to achieve the best possible agreement between the observed and calculated

diffraction intensities.

Visualizations
The following diagrams illustrate the key structural features and the experimental workflow for

the crystallographic analysis of tetraamminecopper(II) sulfate monohydrate.
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Fig. 1: Experimental workflow from synthesis to structure determination.
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Fig. 2: Coordination environment of the Copper(II) ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1238902?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

